molecular formula C12H14NNaO6S B162021 Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate CAS No. 133167-77-8

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

Cat. No.: B162021
CAS No.: 133167-77-8
M. Wt: 323.3 g/mol
InChI Key: ZAUOYAYGXONHDV-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate generally involves the following steps:

    Nitration and Reduction: The starting material, 5-methoxy-2-methylbenzenesulfonic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetoacetylation: The amino group is then acetoacetylated using acetoacetic acid or its derivatives under acidic or basic conditions to form the 3-oxobutanamido group.

Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, followed by acetoacetylation in reactors designed to handle the specific reaction conditions required for each step. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amido group to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Products include methoxybenzoic acid derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

    Sodium 5-methoxy-2-methylbenzenesulfonate: Lacks the 3-oxobutanamido group, making it less versatile in certain chemical reactions.

    Sodium 4-amino-5-methoxy-2-methylbenzenesulfonate: Contains an amino group instead of the 3-oxobutanamido group, leading to different reactivity and applications.

Uniqueness: Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to the presence of both the methoxy and 3-oxobutanamido groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

sodium;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOYAYGXONHDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888953
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133167-77-8
Record name Benzenesulfonic acid, 4-((1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-acetoacetylamino-4-methoxytolyl-6-sulfonate
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Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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